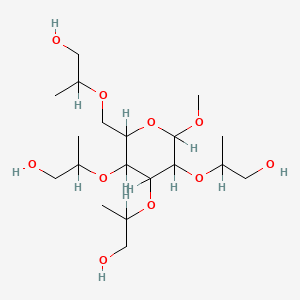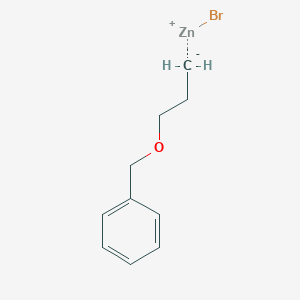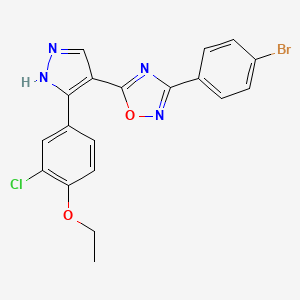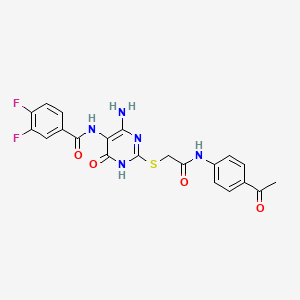
2-Amino-1-(2-O-methyl-beta-D-ribofuranosyl)-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Methyl isocytidine is a modified nucleoside that plays a significant role in the field of nucleic acid chemistry. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar, which distinguishes it from its parent nucleoside, isocytidine. The modification enhances the stability and binding properties of nucleic acids, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl isocytidine typically involves the methylation of isocytidine at the 2’ hydroxyl group. One common method starts with 2’-O-5-dimethyluridine, which undergoes tosylation, anhydro nucleoside formation, and ring opening to yield the desired product . Another approach involves the direct regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl isocytidine are not extensively documented, the general principles of nucleoside synthesis apply. These include large-scale methylation reactions, purification through chromatography, and crystallization to obtain high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions: 2’-O-Methyl isocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common for this compound due to the stability conferred by the methyl group.
Substitution: The methyl group at the 2’ position can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’ position.
科学的研究の応用
2’-O-Methyl isocytidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’-O-Methyl isocytidine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methyl group at the 2’ position biases the ribose sugar pucker equilibrium toward the C3’-endo conformation, which is favorable for duplex formation . This modification can alter the secondary structure of RNA, increasing the abundance and lifetime of alternative conformational states . These properties make it an effective tool for modulating nucleic acid interactions and functions.
類似化合物との比較
2’-O-Methylcytidine: Similar to 2’-O-Methyl isocytidine but with a cytosine base instead of isocytosine.
2’-O-Propargyl-5-methylisocytidine: Another modified nucleoside with a propargyl group at the 2’ position.
5-Methyl-2’-deoxyisocytidine: A deoxy version of 2’-O-Methyl isocytidine lacking the 2’ hydroxyl group.
Uniqueness: 2’-O-Methyl isocytidine is unique due to its specific modification at the 2’ position, which enhances the stability and binding properties of nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as therapeutic nucleic acids and diagnostic tools .
特性
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICOGPIWXQHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)
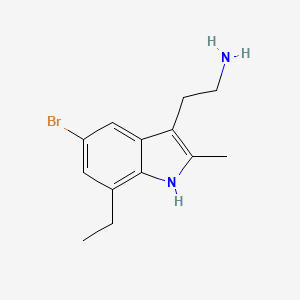
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
